molecular formula C19H17NO4 B2525622 (E)-1'-(3-(furan-2-yl)acryloyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one CAS No. 1798399-47-9

(E)-1'-(3-(furan-2-yl)acryloyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

Cat. No.: B2525622
CAS No.: 1798399-47-9
M. Wt: 323.348
InChI Key: IKGPONSLGOHBIH-BQYQJAHWSA-N
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Description

The compound appears to contain a furan ring, an acryloyl group, and a spiro[isobenzofuran-1,4’-piperidin]-3-one structure. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Acryloyl group is a form of enone with a structure of RC(O)CH=CH2, where R is an organyl group . Spiro compounds are organic compounds, or a part of larger molecules, that feature two or more rings connected through just one atom .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and a spiro configuration. The furan ring and acryloyl group would contribute to the compound’s aromaticity and reactivity .


Chemical Reactions Analysis

Furan compounds are known to undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and Diels-Alder reactions . The acryloyl group is a type of enone, so it might undergo reactions typical of carbonyl groups and alkenes, such as nucleophilic addition or [2+2] cycloadditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its substituents. For example, furan is a volatile, colorless liquid at room temperature, with a boiling point of 31.36 °C .

Scientific Research Applications

Synthetic Methods and Chemical Properties

  • Synthetic Approaches : A synthetically useful protocol has been developed for the preparation of highly functionalized 3,4-fused spiro[isobenzofuran-3-ones], among others, via a reaction of 2-iodobenzoate esters with cyclic ketones under standard Barbier reaction conditions. This methodology could potentially be adapted for synthesizing compounds similar to the one , highlighting the versatility and synthetic accessibility of spiro[isobenzofuran-3-ones] (Kuethe & Maloney, 2013).

  • Chemical Transformations : The photoinduced [2+2] cycloadditions (Paterno–Büchi reaction) of 1-acetylisatin with enol ethers have been explored for their regioselectivity and diastereoselectivity, leading to the formation of spirooxetane products. Such reactions offer insights into the chemical behavior of spiro compounds and their functionalization strategies (Zhang et al., 2002).

Potential Applications

  • Receptor Binding Studies : Novel sigma receptor ligands, including spiro compounds, have been synthesized and evaluated for their binding properties to sigma(1) and sigma(2) receptors. These studies indicate potential applications of spiro compounds in the development of imaging agents or therapeutic drugs targeting specific receptors (Maier & Wünsch, 2002).

  • Organic Dyes and Pigments : The economical synthesis, characterization, and theoretical study of organic dyes, specifically spiro[isobenzofuran-1,9′-xanthene]-3′,6′-diyldibenzoate, showcase the potential of spiro compounds in the development of colored pigments with specific optical properties. This could suggest applications in materials science and design (Arrousse et al., 2020).

Properties

IUPAC Name

1'-[(E)-3-(furan-2-yl)prop-2-enoyl]spiro[2-benzofuran-3,4'-piperidine]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c21-17(8-7-14-4-3-13-23-14)20-11-9-19(10-12-20)16-6-2-1-5-15(16)18(22)24-19/h1-8,13H,9-12H2/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKGPONSLGOHBIH-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)C=CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)/C=C/C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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